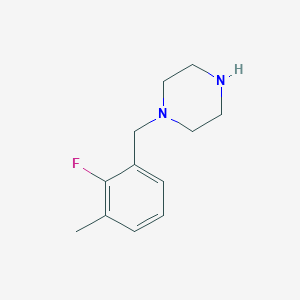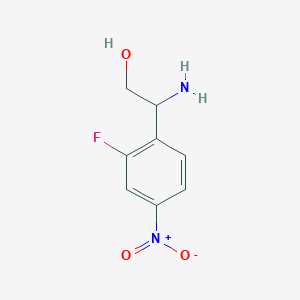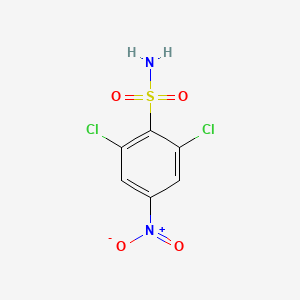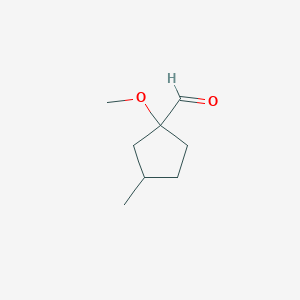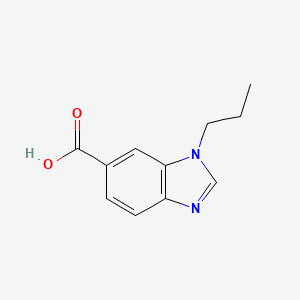![molecular formula C12H15ClN2 B13620316 [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)
[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride: is a chemical compound with the molecular formula C12H15N2Cl. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a naphthalen-2-yl group and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride typically involves the reaction of naphthalene derivatives with ethyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Naphthalene derivatives with various functional groups.
Reduction: Hydrazine derivatives with different substituents.
Substitution: Substituted hydrazine compounds with diverse functional groups.
Scientific Research Applications
Chemistry: In chemistry, [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride is used as a reagent in organic synthesis. It serves as a building block for the synthesis of complex organic molecules and is employed in various chemical transformations .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is investigated for its potential as a biochemical probe and its interactions with biomolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential as a drug candidate for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. It is also employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride involves its interaction with molecular targets in biological systems. The compound exerts its effects by binding to specific enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and cellular processes .
Comparison with Similar Compounds
- [1-(Naphthalen-1-yl)ethyl]hydrazine hydrochloride
- [1-(Naphthalen-2-yl)ethyl]amine hydrochloride
- [1-(Naphthalen-2-yl)ethyl]hydrazine sulfate
Comparison: Compared to similar compounds, [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride exhibits unique properties due to the presence of the naphthalen-2-yl group. This structural feature imparts distinct reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
1-naphthalen-2-ylethylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-9(14-13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9,14H,13H2,1H3;1H |
InChI Key |
XCWQPXVFAKTMCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




